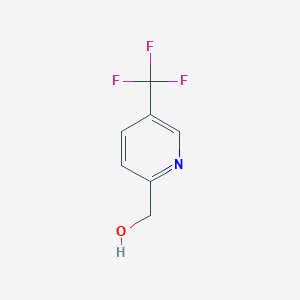

(5-(Trifluoromethyl)pyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[5-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)5-1-2-6(4-12)11-3-5/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAFEGOUIQFLQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396871 | |

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31181-84-7 | |

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(Trifluoromethyl)-2-pyridinyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-(Trifluoromethyl)pyridin-2-yl)methanol chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of (5-(Trifluoromethyl)pyridin-2-yl)methanol (CAS No: 31181-84-7). This compound is a critical building block in medicinal and agricultural chemistry, valued for the unique electronic properties and metabolic stability conferred by its trifluoromethyl-substituted pyridine scaffold.

Chemical and Physical Properties

This compound is a versatile chemical intermediate.[1][2] Its physical state can vary from an off-white or light brown solid to a yellow or colorless oil, likely depending on purity.[3] It is soluble in common organic solvents but has limited solubility in water.[2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 31181-84-7 | [3] |

| Molecular Formula | C₇H₆F₃NO | [1][4] |

| Molecular Weight | 177.12 g/mol | [1][4] |

| Appearance | Off-white solid to light brown/colorless oil | [1][2][3] |

| Boiling Point | 160-162 °C | [2] |

| 215.5 ± 35.0 °C (Predicted) | ||

| pKa | 13.16 ± 0.10 (Predicted) | [2] |

| Density | 1.362 ± 0.06 g/cm³ (Predicted) |

| Storage | Store at 0-8 °C, under inert gas |[1] |

Table 2: Computed Properties

| Property | Value | Source(s) |

|---|---|---|

| XLogP3 | 0.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 33.1 Ų | [4] |

| Monoisotopic Mass | 177.04014830 Da |[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound.

Table 3: Spectroscopic Data

| Technique | Data | Source(s) |

|---|---|---|

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.82 (s, 1H), 7.90-7.92 (m, 1H), 7.40-7.42 (m, 1H), 4.82-4.83 (m, 2H), 3.44-3.46 (m, 1H) | [3] |

| LC-MS (ESI) | m/z: 178 [M+H]⁺ |[3] |

Reactivity and Applications

The primary alcohol of this compound is a key functional group for synthetic transformations. A common reaction is its oxidation to the corresponding aldehyde, 5-(trifluoromethyl)pyridine-2-carbaldehyde, a precursor for imines, further coupling reactions, or reductive aminations. The trifluoromethyl group enhances the metabolic stability and modulates the biological activity of derivative compounds, making this a favored structural motif in drug discovery.[1]

This building block is instrumental in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the development of agrochemicals like herbicides and fungicides.[1][5] The trifluoromethylpyridine core is found in various biologically active molecules, demonstrating its importance as a pharmacophore.

Caption: Role of the title compound in a typical drug discovery pipeline.

Experimental Protocols

The following sections detail common experimental procedures involving this compound.

Synthesis via Reduction

A standard method for synthesizing the title compound is the reduction of its corresponding ester, methyl 5-(trifluoromethyl)pyridine-2-carboxylate.

Protocol:

-

Reaction Setup: Dissolve methyl 5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq) in methanol (approx. 15 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (2.0 eq) to the cooled solution in one portion.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Quenching & Extraction):

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Dilute the residue with water and acidify to a pH of ~5 using 1N hydrochloric acid (HCl).

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

-

Purification:

-

Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield this compound as a colorless oil.[3]

-

Caption: Synthetic workflow for the reduction of the parent ester.

General Protocol for Oxidation to Aldehyde

The primary alcohol can be oxidized to 5-(trifluoromethyl)pyridine-2-carbaldehyde using various methods. A common and mild procedure involves using Dess-Martin periodinane (DMP).

Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add Dess-Martin periodinane (1.2-1.5 eq) to the solution portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) to quench the excess DMP.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with additional DCM.

-

-

Purification:

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure. The crude aldehyde can be used directly or purified further by silica gel chromatography.

-

Analytical Method: Purity Determination by RP-HPLC

The purity of this compound is typically assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

-

Example Gradient: Start with 10% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to create standards for calibration if quantitative analysis is required.

-

-

Analysis: Inject the sample and integrate the peak area to determine purity as a percentage of the total area.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[4] It causes skin and serious eye irritation.[4]

Table 4: GHS Hazard Information

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Handling Precautions:

-

Use only in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (5-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL | 31181-84-7 [chemicalbook.com]

- 4. This compound | C7H6F3NO | CID 3820787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Visoka poslovna skola strukovnih studia : Virtual tour generated by Panotour [vs.vpsle.edu.rs]

An In-depth Technical Guide to (5-(Trifluoromethyl)pyridin-2-yl)methanol (CAS: 31181-84-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Trifluoromethyl)pyridin-2-yl)methanol is a key building block in the synthesis of a wide range of biologically active molecules. Its unique trifluoromethyl group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins, making it a valuable intermediate in the pharmaceutical and agrochemical industries.[] This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety information for this compound.

Chemical and Physical Properties

This compound is typically an off-white solid or a light brown liquid at room temperature.[2] It is soluble in common organic solvents but has limited solubility in water.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 31181-84-7 | [2] |

| Molecular Formula | C₇H₆F₃NO | [2] |

| Molecular Weight | 177.12 g/mol | [2] |

| Appearance | Off-white solid or light brown liquid | [2] |

| Boiling Point | 160-162 °C | [3] |

| pKa (Predicted) | 13.16 ± 0.10 | [3] |

| Purity (Typical) | ≥ 92% (HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.82 (s, 1H), 7.90-7.92 (m, 1H), 7.40-7.42 (m, 1H), 4.82-4.83 (m, 2H), 3.44-3.46 (m, 1H)[4]

-

ES-LCMS m/z: 178 ([M+H]⁺)[4]

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common methods involve the reduction of a corresponding carboxylic acid ester or aldehyde.

Experimental Protocol: Reduction of Methyl 5-(Trifluoromethyl)pyridine-2-carboxylate

This protocol describes the synthesis of this compound from methyl 5-(trifluoromethyl)pyridine-2-carboxylate using sodium borohydride as the reducing agent.[4]

Materials:

-

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate (2 g, 9.75 mmol)

-

Methanol (30 mL)

-

Sodium borohydride (738 mg, 19.5 mmol)

-

1N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Dissolve methyl 5-(trifluoromethyl)pyridine-2-carboxylate in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride in one portion to the cooled solution.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water (30 mL).

-

Acidify the mixture to a pH of approximately 5 with 1N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound as a colorless oil (1.6 g, 93% yield).[4]

Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to (5-(Trifluoromethyl)pyridin-2-yl)methanol: Structure, Nomenclature, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Trifluoromethyl)pyridin-2-yl)methanol is a pivotal fluorinated building block in modern medicinal and agrochemical research. The presence of the trifluoromethyl group on the pyridine ring confers unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable synthon for the development of novel therapeutic agents and crop protection products. This technical guide provides a comprehensive overview of the structure, nomenclature, chemical properties, and synthesis of this compound. Furthermore, it details its significant role as a key intermediate in the synthesis of bioactive molecules, with a particular focus on its application in the preparation of the non-peptidic HIV protease inhibitor, Tipranavir.

Structure and Nomenclature

The molecule this compound consists of a pyridine ring substituted at the 5-position with a trifluoromethyl group (-CF₃) and at the 2-position with a hydroxymethyl group (-CH₂OH).

IUPAC Name: [5-(Trifluoromethyl)pyridin-2-yl]methanol[1]

Chemical Structure:

Synonyms:

-

5-(Trifluoromethyl)-2-pyridinemethanol[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₃NO | [1][2] |

| Molecular Weight | 177.12 g/mol | [1][3] |

| CAS Number | 31181-84-7 | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Boiling Point | 215.5 ± 35.0 °C (Predicted) | |

| pKa | 13.16 ± 0.10 (Predicted) | |

| Solubility | Soluble in organic solvents, limited solubility in water. | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.62 (s, 1H), 7.89 (dd, J=8.2, 2.2 Hz, 1H), 7.45 (d, J=8.2 Hz, 1H), 4.84 (s, 2H), 3.5 (br s, 1H) | |

| ES-LCMS (m/z) | 178 [M+H]⁺ |

Synthesis of this compound

The laboratory-scale synthesis of this compound is typically achieved through the reduction of the corresponding carboxylic acid ester, methyl 5-(trifluoromethyl)pyridine-2-carboxylate.

Experimental Protocol: Reduction of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

Reaction Scheme:

Materials:

-

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

-

Methanol (CH₃OH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl 5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.0 eq) to the cooled solution in portions.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

To the residue, add deionized water and acidify to a pH of ~5 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain this compound as a colorless oil.

Applications in Drug Development: A Key Intermediate for Tipranavir

This compound is a crucial starting material for the synthesis of more complex molecules with significant biological activity.[4][5] The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of drug candidates. A prominent example of its application is in the synthesis of Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV infection.[6]

The synthetic route to Tipranavir involves the conversion of this compound to the key intermediate, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride.

Synthetic Workflow: From this compound to Tipranavir

The following diagram illustrates the high-level synthetic workflow from the starting material to the final active pharmaceutical ingredient.

Caption: Synthetic pathway from this compound to Tipranavir.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride

The conversion of the alcohol to the sulfonyl chloride is a critical step and typically proceeds via a two-step process involving the formation of a thiol intermediate followed by oxidative chlorination.

Step 1: Synthesis of 5-(Trifluoromethyl)pyridine-2-thiol

A common method for this conversion is the reaction of the corresponding chloro-pyridine with a sulfur source. However, for the purpose of this guide, we will outline the conceptual transformation from the alcohol. This would typically involve activation of the alcohol (e.g., conversion to a tosylate or halide) followed by displacement with a thiol equivalent.

Step 2: Synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride from 5-(Trifluoromethyl)pyridine-2-thiol

Reaction Scheme:

Materials:

-

5-(Trifluoromethyl)pyridine-2-thiol

-

Concentrated Hydrochloric Acid (HCl)

-

Chlorine gas (Cl₂)

-

Ice

-

Water

Procedure:

-

Suspend 5-(trifluoromethyl)pyridine-2-thiol in a mixture of concentrated hydrochloric acid and water, cooled in an ice bath.

-

Bubble chlorine gas through the stirred suspension while maintaining the temperature below 5 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

The product, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, will precipitate from the reaction mixture.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

This sulfonyl chloride is the key reagent that is then coupled with the amine-containing core of the Tipranavir molecule to form the final sulfonamide bond.

Biological Significance and Signaling Pathways

While this compound itself is not known to have significant intrinsic biological activity, its importance lies in its role as a precursor to potent drug molecules. The trifluoromethylpyridine moiety it provides is found in numerous compounds that target a wide range of biological pathways.[6]

In the case of Tipranavir , the incorporated 5-(trifluoromethyl)pyridine-2-sulfonamide group plays a crucial role in binding to the active site of the HIV-1 protease enzyme . By inhibiting this enzyme, Tipranavir prevents the cleavage of viral polyproteins, which is an essential step in the maturation of new, infectious virions. This ultimately disrupts the viral replication cycle.

The trifluoromethyl group, in particular, contributes to:

-

Enhanced binding affinity: The strong electron-withdrawing nature of the -CF₃ group can influence the electronic environment of the sulfonamide, potentially leading to stronger interactions with amino acid residues in the enzyme's active site.[6]

-

Increased metabolic stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This leads to a longer half-life and improved pharmacokinetic profile of the drug.[6]

Conclusion

This compound is a cornerstone building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. Its well-defined structure and reactivity, coupled with the advantageous properties imparted by the trifluoromethyl group, make it an indispensable tool for medicinal chemists. The synthesis of the anti-HIV drug Tipranavir serves as a prime example of its utility, showcasing a clear and impactful application in the development of life-saving medicines. This guide provides the fundamental knowledge required for researchers and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors.

References

- 1. This compound | C7H6F3NO | CID 3820787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. WO2008142090A1 - Self-emulsifying formulation of tipranavir for oral administration - Google Patents [patents.google.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (5-(Trifluoromethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Trifluoromethyl)pyridin-2-yl)methanol is a pivotal building block in contemporary medicinal chemistry and agrochemical synthesis. The incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique electronic properties, enhances metabolic stability, and modulates the biological activity of target molecules. A thorough understanding of its physical properties is fundamental for its effective application in research and development. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for property determination, and a summary of its applications.

Chemical Identity and Structure

This compound is a substituted pyridine derivative characterized by a trifluoromethyl group at the 5-position and a hydroxymethyl group at the 2-position.

-

IUPAC Name: [5-(Trifluoromethyl)pyridin-2-yl]methanol

-

CAS Number: 31181-84-7

-

Molecular Formula: C₇H₆F₃NO

-

InChI: InChI=1S/C7H6F3NO/c8-7(9,10)5-1-2-6(4-12)11-3-5/h1-3,12H,4H2

-

InChIKey: GVAFEGOUIQFLQH-UHFFFAOYSA-N

-

SMILES: C1=CC(=NC=C1C(F)(F)F)CO

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for designing synthetic routes, developing formulations, and assessing the compound's behavior in various chemical and biological systems.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 177.12 g/mol | |

| Appearance | Off-white solid or light brown/yellow liquid | |

| Boiling Point | 160-162 °C | [1] |

| 215.5 ± 35.0 °C (Predicted) | ||

| pKa | 13.16 ± 0.10 (Predicted) | |

| Density | 1.362 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

| XLogP3 | 0.9 | |

| Topological Polar Surface Area | 33.1 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Storage Conditions | Store at 0-8 °C under inert gas (Nitrogen or Argon) |

Experimental Protocols

Accurate determination of physicochemical properties is essential for the characterization of any chemical compound. Below are detailed, generalized protocols for key experiments.

Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis of the title compound via the reduction of a corresponding ester.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Procedure:

-

To a solution of methyl 5-(trifluoromethyl)pyridine-2-carboxylate (e.g., 2 g, 9.75 mmol) in methanol (30 mL), add sodium borohydride (e.g., 738 mg, 19.5 mmol) in a single portion at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dilute the resulting residue with water (30 mL) and carefully acidify to a pH of approximately 5 using 1N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield this compound as a colorless oil.

Boiling Point Determination (Thiele Tube Method)

Procedure:

-

Seal one end of a capillary tube by heating it in a flame.

-

Place a small amount of this compound into a fusion tube.

-

Invert the sealed capillary tube and place it into the fusion tube containing the liquid.

-

Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube to ensure uniform heating.[2]

-

Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end is recorded as the boiling point.[3]

Solubility Determination

A systematic approach is used to determine the solubility of a compound in various solvents, which can indicate the presence of certain functional groups.

Logical Workflow for Solubility Testing

Caption: Decision tree for the qualitative solubility analysis of an organic compound.

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. If the compound dissolves, it is water-soluble.[4]

-

Aqueous Base/Acid Solubility (for water-insoluble compounds):

-

5% NaOH: If insoluble in water, test solubility in 0.75 mL of 5% aqueous sodium hydroxide. Solubility indicates an acidic functional group.

-

5% HCl: If insoluble in both water and NaOH, test solubility in 0.75 mL of 5% aqueous hydrochloric acid. Solubility indicates a basic functional group (e.g., an amine).[5]

-

-

Organic Solvents: Test solubility in common organic solvents (e.g., methanol, acetone, dichloromethane, hexane) to determine its polarity profile.

For this compound, it is expected to have limited solubility in water but good solubility in polar organic solvents like methanol and ethyl acetate.[1]

pKa Determination

The pKa can be determined experimentally using methods such as potentiometric titration or spectrophotometry.

Potentiometric Titration Procedure:

-

Prepare a solution of the compound in a suitable solvent system (e.g., water or a water-alcohol mixture).

-

Ensure the solution is free of dissolved carbon dioxide.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point of the titration curve.[6]

Applications in Research and Development

This compound is a versatile intermediate in the synthesis of complex organic molecules.

-

Pharmaceutical Development: It serves as a key building block for synthesizing various pharmaceuticals. The trifluoromethyl group often enhances biological activity, metabolic stability, and selectivity of drug candidates, particularly those targeting neurological disorders.[7]

-

Agrochemical Chemistry: This compound is utilized in the formulation of modern agrochemicals, including herbicides and fungicides. The trifluoromethyl moiety can significantly improve the efficacy of these crop protection agents.[7]

-

Material Science: It is explored for its potential in developing advanced materials like polymers and coatings, where its unique chemical properties can enhance durability and resistance to environmental factors.[7]

Safety and Handling

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C) under an inert atmosphere.

Conclusion

This compound is a compound of significant interest in chemical synthesis due to the advantageous properties conferred by its trifluoromethyl-substituted pyridine core. This guide has summarized its essential physical properties and provided standardized protocols for their determination. A comprehensive understanding of these characteristics is indispensable for chemists and researchers aiming to leverage this valuable synthon in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. google.com [google.com]

- 7. Visoka poslovna skola strukovnih studia : Virtual tour generated by Panotour [vs.vpsle.edu.rs]

Introduction to (5-(Trifluoromethyl)pyridin-2-yl)methanol

An In-depth Technical Guide on the Solubility of (5-(Trifluoromethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound with the chemical formula C₇H₆F₃NO. It is recognized for its role as a versatile building block in the synthesis of more complex molecules. The presence of the trifluoromethyl group significantly influences its physicochemical properties, including solubility, metabolic stability, and biological activity. This compound is known to be soluble in organic solvents while exhibiting limited solubility in water[1][2].

Qualitative Solubility Profile

General observations indicate that this compound follows the "like dissolves like" principle. Its trifluoromethyl group imparts a degree of lipophilicity, contributing to its solubility in various organic solvents. Conversely, its capacity for hydrogen bonding via the hydroxyl group and the pyridine nitrogen atom allows for some interaction with polar solvents, though its overall aqueous solubility is limited[1][2].

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility |

| Polar Protic (e.g., Water) | Limited Solubility |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Generally Soluble |

| Non-Polar (e.g., Toluene) | Generally Soluble |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The following protocols describe the thermodynamic (equilibrium) solubility determination using the widely accepted shake-flask method followed by quantification.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Procedure

-

Preparation of Saturated Solution : Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the desired solvent to the vial.

-

Equilibration : Seal the vials tightly and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Sample Collection and Preparation : After the incubation period, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved microcrystals.

-

Quantification :

-

Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a validated HPLC-UV or LC-MS method to generate a calibration curve of response versus concentration.

-

Sample Analysis : Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample using the same analytical method.

-

-

Calculation : Determine the concentration of the diluted sample from the calibration curve. Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in µg/mL or µM.

Signaling Pathways and Biological Context

Currently, there is no specific, publicly available information detailing the signaling pathways directly modulated by this compound itself. This is expected, as its primary role is that of a synthetic intermediate. The biological activities and associated signaling pathways would be characteristic of the final, more complex molecules synthesized from this building block. These downstream products are often developed for applications in pharmaceuticals and agrochemicals, targeting a wide range of biological processes[2][3].

The logical relationship for the application of this compound can be visualized as follows:

Caption: Role as a Synthetic Intermediate.

Conclusion

This compound is a valuable chemical intermediate with solubility characteristics that make it suitable for a variety of organic reactions. While quantitative solubility data is not readily published, it can be reliably determined using standard laboratory protocols such as the shake-flask method coupled with HPLC-UV or LC-MS analysis. Understanding the solubility of this compound in different solvent systems is a critical first step for its effective use in the synthesis and development of new pharmaceutical and agrochemical agents.

References

An In-depth Technical Guide to the Spectral Data of (5-(Trifluoromethyl)pyridin-2-yl)methanol

This technical guide provides a detailed overview of the available spectral data for (5-(Trifluoromethyl)pyridin-2-yl)methanol, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a consolidated resource for the characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: [5-(Trifluoromethyl)pyridin-2-yl]methanol

-

CAS Number: 31181-84-7[1]

-

Appearance: Off-white solid or light brown liquid[3]

Spectral Data

Proton NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.82 | s | 1H | H-6 (Pyridine) |

| 7.90-7.92 | m | 1H | H-4 (Pyridine) |

| 7.40-7.42 | m | 1H | H-3 (Pyridine) |

| 4.82-4.83 | m | 2H | -CH₂- (Methylene) |

| 3.44-3.46 | m | 1H | -OH (Hydroxyl) |

| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[4] |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

| Ionization Mode | m/z | Ion Species |

| ES-LCMS | 178 | [M+H]⁺ |

| Data obtained from Electrospray Ionization Liquid Chromatography-Mass Spectrometry[4] |

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectral data.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Data Acquisition:

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

Pulse Program: A standard single-pulse sequence (e.g., zg30).

-

Acquisition Parameters:

-

Spectral Width: 12 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

Processing: The free induction decay (FID) is Fourier transformed with an exponential line broadening of 0.3 Hz. The spectrum is manually phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

-

Sample Preparation: A dilute solution of this compound is prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to facilitate ionization.

-

Data Acquisition:

-

Instrument: Agilent 6120 Quadrupole LC/MS system.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

LC Conditions (if applicable):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.5 mL/min.

-

-

MS Parameters:

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 70 V

-

Drying Gas Temperature: 300 °C

-

Drying Gas Flow: 10 L/min

-

Nebulizer Pressure: 40 psi

-

Scan Range: m/z 50-500

-

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

References

- 1. 31181-84-7 CAS MSDS ((5-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C7H6F3NO | CID 3820787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. (5-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL | 31181-84-7 [chemicalbook.com]

The Ascendance of Trifluoromethylpyridines: A Technical Guide to Synthesis and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into pyridine scaffolds has emerged as a cornerstone of modern medicinal chemistry and agrochemical design. This technical guide provides an in-depth exploration of the discovery and synthesis of novel trifluoromethylpyridine derivatives, offering detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways and experimental workflows. The unique physicochemical properties imparted by the trifluoromethyl moiety—including enhanced metabolic stability, increased lipophilicity, and altered electronic character—have positioned these compounds as privileged structures in the development of next-generation therapeutics and crop protection agents.

Core Synthetic Strategies

The synthesis of trifluoromethylpyridine derivatives is primarily achieved through three strategic approaches, each offering distinct advantages depending on the desired substitution pattern and available starting materials.

1. Halogen Exchange (Halex) Reaction: This classical method involves the substitution of chlorine atoms on a trichloromethylpyridine precursor with fluorine atoms, typically using hydrogen fluoride (HF) or other fluorinating agents. This approach is particularly useful for the large-scale production of key intermediates.

2. Cyclocondensation Reactions: This versatile strategy involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. Various building blocks, such as trifluoroacetoacetates and trifluorinated enones, can be employed in condensation reactions with amines or other suitable partners to form the heterocyclic core.

3. Direct Trifluoromethylation: Advances in synthetic methodology have enabled the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring. This is often achieved using radical trifluoromethylating agents or transition-metal-catalyzed cross-coupling reactions, providing access to a diverse range of derivatives that may be difficult to synthesize via other routes.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation and development in numerous therapeutic and agricultural applications.

Anticancer Agents

Kinase Inhibitors: The trifluoromethylpyridine scaffold is a common feature in the design of potent and selective kinase inhibitors. These compounds often target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and EGFR pathways.

Werner Syndrome Helicase (WRN) Inhibitors: A novel and promising strategy in oncology is the targeting of WRN helicase, which has been identified as a synthetic lethal target in microsatellite instable (MSI) cancers.[1] Trifluoromethylpyridine-containing molecules are being explored for their potential to selectively kill MSI cancer cells by inhibiting WRN helicase activity.[2]

Antimicrobial Agents

Antiviral Compounds: Novel trifluoromethylpyridine derivatives have been synthesized and shown to possess significant antiviral activity. For instance, piperazine-containing derivatives have demonstrated efficacy against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[3]

Antibacterial and Antifungal Agents: The trifluoromethylpyridine moiety is a key component of several commercial pesticides and is being actively investigated for new antimicrobial agents. For example, the fungicide Fluopyram features this scaffold, and novel derivatives have shown promising activity against various plant pathogenic bacteria.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for representative trifluoromethylpyridine derivatives across different applications.

Table 1: Anticancer Activity of Trifluoromethylpyridine Derivatives

| Compound Class | Target | Cell Line/Assay | IC50/EC50 | Reference |

| Pyrazolo[3,4-b]pyridine | TRKA Kinase | In vitro assay | 56 nM | [4] |

| Pyrazolo[3,4-b]pyridine | Km-12 (colorectal cancer) | Cell proliferation | 0.304 µM | [4] |

| WRN Helicase Inhibitor | SW48 (colorectal cancer) | Antiproliferative | <50 nM | [5] |

Table 2: Antimicrobial Activity of Trifluoromethylpyridine Derivatives

| Compound Class | Organism | Activity Type | EC50 | Reference |

| Piperazine Derivative (A16) | Tobacco Mosaic Virus (TMV) | Protective | 18.4 µg/mL | [3] |

| Piperazine Derivative (A16) | Cucumber Mosaic Virus (CMV) | Protective | 347.8 µg/mL | [3] |

| Thioether Amide (E1) | Ralstonia solanacearum | Antibacterial | 40-78 mg L⁻¹ | [1] |

| Sulfone Amide (F10) | Xanthomonas oryzae pv. oryzae | Antibacterial | 83 mg L⁻¹ | [1] |

Table 3: Synthesis Yields of Key Trifluoromethylpyridine Intermediates and Final Products

| Compound | Synthetic Method | Yield | Reference |

| Fluopyram | Multi-step synthesis | 80-82% | [6] |

| 2,6-dichloropyridine-3,5-dicarbonitrile | Multi-step synthesis | 89% | [7] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in the development of trifluoromethylpyridine derivatives is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

References

- 1. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]

- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 7. Targeting WRN helicase: Discovery and development of its selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethylpyridine Moiety: A Keystone in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethylpyridine (TFMP) scaffold has garnered significant attention due to its profound impact on the pharmacological properties of a wide range of compounds. The unique physicochemical characteristics imparted by the trifluoromethyl (-CF3) group, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to target proteins, make TFMP derivatives highly valuable in the design of novel therapeutics and agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of trifluoromethylpyridine compounds, with a focus on their applications in oncology and anti-inflammatory research. It includes a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area.

Physicochemical Properties and Biological Impact

The trifluoromethyl group is a strong electron-withdrawing group, a property that significantly influences the electronic environment of the pyridine ring.[2] This electronic modulation, combined with the steric bulk and high lipophilicity of the -CF3 group, leads to several advantageous properties in drug candidates:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[4] This increased stability often translates to a longer biological half-life and improved pharmacokinetic profiles.

-

Increased Lipophilicity: The -CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][4] This is a critical factor for drugs targeting intracellular or central nervous system targets.

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby functional groups, influencing their ionization state at physiological pH and potentially improving target engagement.

-

Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, including hydrophobic interactions and dipole-dipole interactions, leading to increased binding affinity and potency.[1]

Anticancer Activity of Trifluoromethylpyridine Compounds

Trifluoromethylpyridine derivatives have demonstrated significant potential as anticancer agents by targeting various components of key signaling pathways involved in cell proliferation, survival, and metastasis.

Kinase Inhibition

Kinases are a major class of drug targets in oncology, and numerous TFMP-containing compounds have been developed as potent kinase inhibitors.

1. PI3K/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer.[5][6][7][8] Several trifluoromethylpyridine derivatives have been identified as potent inhibitors of this pathway. For instance, PQR309 (bimiralisib), a 4,6-dimorpholino-1,3,5-triazine-based compound featuring a 2-amino-4-(trifluoromethyl)pyridine moiety, is a pan-class I PI3K inhibitor that also targets mTOR.[5][6]

Quantitative Data: PI3K/mTOR Inhibition

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| PQR309 (bimiralisib) | PI3Kα | 31 | - | [5] |

| PQR309 (bimiralisib) | PI3Kβ | 91 | - | [5] |

| PQR309 (bimiralisib) | PI3Kδ | 39 | - | [5] |

| PQR309 (bimiralisib) | PI3Kγ | 43 | - | [5] |

| PQR309 (bimiralisib) | mTOR | 23 | - | [5] |

| PF-04979064 | PI3Kα (mouse) | Ki = 1.41 | - | [7] |

| PF-04979064 | mTOR | Ki = 4.51 | - | [7] |

| PF-04979064 | p-AKT (S473) | 144 | BT20 | [7] |

PI3K/mTOR Signaling Pathway

Caption: PI3K/mTOR signaling pathway and the inhibitory action of PQR309.

2. EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another key receptor tyrosine kinase implicated in various cancers.[9] Trifluoromethyl-substituted pyrimidine derivatives have been developed as potent EGFR inhibitors.

3. FLT3 and CHK1 Dual Inhibition: FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1) are important targets in acute myeloid leukemia (AML). A 5-trifluoromethyl-2-aminopyrimidine derivative has been identified as a potent dual inhibitor of both FLT3 and CHK1.[10]

Quantitative Data: FLT3 and CHK1 Inhibition

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Compound 30 | FLT3-D835Y | 2.1 | - | [10] |

| Compound 30 | CHK1 | 2.2 | - | [10] |

| Compound 30 | c-Kit | 966.5 | - | [10] |

| Compound 30 | MV4-11 | 10.9 | MV4-11 | [10] |

4. PYK2 Inhibition: Proline-rich tyrosine kinase 2 (PYK2) is involved in signaling pathways that control cell migration and proliferation. Trifluoromethylpyrimidine-based compounds have been developed as PYK2 inhibitors, demonstrating selectivity over the related focal adhesion kinase (FAK).[11][12]

Quantitative Data: PYK2 Inhibition

| Compound | Target | IC50 (nM) | Selectivity vs FAK | Reference |

| PF-431396 | PYK2 | 11 | ~0.5-fold | [13] |

| PF-431396 | FAK | 2 | - | [13] |

5. WRN Helicase Inhibition: Werner syndrome helicase (WRN) has emerged as a promising target in cancers with microsatellite instability (MSI-H).[4] A 2-amino-4-(trifluoromethyl)pyrimidine derivative, compound 11g, has shown significant inhibitory effects on MSI-H cancer cell lines.[4] More recent developments have led to highly potent and selective WRN helicase inhibitors like HRO761.[14]

Quantitative Data: WRN Helicase Inhibition

| Compound | Target | IC50 (µM) | Cell Line (MSI-H) | Reference |

| 11g | WRN Helicase | 1.52 | HCT116 | [4] |

| 11g | WRN Helicase | 4.24 | SW620 | [4] |

| HRO761 | WRN ATPase | 0.003 | - | [14] |

| WRN inhibitor 19 | WRN Helicase | 0.0037 | - | [15] |

WRN Helicase Synthetic Lethality in MSI-H Cancer

Caption: Synthetic lethality of WRN helicase inhibition in MSI-H cancer cells.

General Cytotoxicity Against Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of various trifluoromethylpyridine derivatives against a range of cancer cell lines.

Quantitative Data: Anticancer Cytotoxicity

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 3b | C32 | Amelanotic Melanoma | 24.4 | [16] |

| 3b | A375 | Melanotic Melanoma | 25.4 | [16] |

| 17v | H1975 | Non-small cell lung cancer | 2.27 | [17] |

| 5-FU (control) | H1975 | Non-small cell lung cancer | 9.37 | [17] |

| TTI-4 | MCF-7 | Breast Cancer | 2.63 | [18] |

Anti-inflammatory Activity of Trifluoromethyl-Containing Compounds

Inflammation is a key process in the pathogenesis of many diseases, and cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. Trifluoromethyl-substituted pyrazole and pyrazoline derivatives have been investigated as selective COX-2 inhibitors.

Quantitative Data: COX Inhibition

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3b (pyrazole) | COX-1 | 0.46 | 0.12 | [19] |

| 3b (pyrazole) | COX-2 | 3.82 | [19] | |

| 3g (pyrazole) | COX-1 | 4.45 | 1.68 | [19] |

| 3g (pyrazole) | COX-2 | 2.65 | [19] | |

| Ketoprofen (control) | COX-1 | 0.034 | 0.21 | [19] |

| Ketoprofen (control) | COX-2 | 0.164 | [19] | |

| CF3-indomethacin | mCOX-2 | 0.267 | >375 | [14] |

| CF3-indomethacin | oCOX-1 | >100 | [14] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the absorbance is measured.[2][20]

Workflow for MTT Assay

Caption: General workflow for an MTT cell viability assay.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the trifluoromethylpyridine compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common method involves quantifying the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate from ATP.

Workflow for In Vitro Kinase Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Methodology (using ADP-Glo™ as an example): [9]

-

Reagent Preparation: Prepare solutions of the recombinant kinase, its specific substrate, ATP, and the trifluoromethylpyridine inhibitor in a suitable kinase assay buffer.

-

Compound Plating: Add the serially diluted inhibitor or vehicle control to the wells of a 384-well plate.

-

Kinase/Substrate Addition: Add a mixture of the kinase and substrate to each well.

-

Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes.

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP solution. Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

ADP Detection: Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add the Kinase Detection Reagent to convert the produced ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

-

Luminescence Reading: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme. The activity of COX-2 is typically determined by measuring the production of prostaglandins (e.g., PGE2) from the substrate arachidonic acid.

Detailed Methodology (Fluorometric): [21]

-

Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid, a fluorescent probe, and the test inhibitor in a suitable assay buffer.

-

Inhibitor and Enzyme Addition: Add the diluted test inhibitor or a known COX-2 inhibitor (e.g., celecoxib) as a positive control to the wells of a 96-well plate. Add the COX-2 enzyme to all wells except the background control.

-

Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the fluorescent probe.

-

Kinetic Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

Trifluoromethylpyridine compounds represent a highly versatile and valuable scaffold in drug discovery. Their unique properties, conferred by the trifluoromethyl group, have led to the development of potent and selective inhibitors for a wide range of biological targets, particularly in the fields of oncology and inflammation. The extensive quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working to further explore the therapeutic potential of this important class of molecules. The continued investigation of trifluoromethylpyridine derivatives holds great promise for the development of novel and effective treatments for a multitude of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

Technical Guide: Safety and Handling of (5-(Trifluoromethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of (5-(Trifluoromethyl)pyridin-2-yl)methanol. The information herein is intended to supplement, not replace, institutional safety protocols and regulatory requirements.

Chemical Identification and Properties

This compound is a fluorinated pyridine derivative utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group can impart unique properties to target molecules, such as altered metabolic stability and binding affinity.

| Property | Value | Source |

| CAS Number | 31181-84-7 | [2] |

| Molecular Formula | C₇H₆F₃NO | [2] |

| Molecular Weight | 177.12 g/mol | [2] |

| Appearance | Light yellow to yellow liquid or off-white solid | Chem-Impex |

| Boiling Point | 215.5 ± 35.0 °C (Predicted) | ChemicalBook |

| Density | 1.362 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 13.16 ± 0.10 (Predicted) | Guidechem |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook |

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its GHS classifications.

| Hazard Class | Category | GHS Code | Description |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312 | Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled |

| Specific target organ toxicity — single exposure | 3 | H335 | May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Experimental Protocols: Safe Handling and Use

Adherence to strict safety protocols is mandatory when working with this compound. The following protocols are based on best practices for handling hazardous pyridine derivatives and chemicals in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to minimize exposure.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors. |

| Hand Protection | Butyl rubber or nitrile rubber gloves. Double gloving is recommended. | Provides resistance to pyridine and related compounds. Nitrile gloves are suitable for incidental contact, while butyl rubber is recommended for prolonged handling.[3][4] |

| Body Protection | Chemical-resistant lab coat, fully fastened. Consider a chemical-resistant apron for larger quantities. | Protects skin from splashes and contamination. |

| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of harmful vapors. |

Weighing and Dissolving Protocol (for solid form)

This procedure should be performed in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.

Caption: Workflow for weighing and dissolving this compound.

General Handling and Storage

-

Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[5][6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[3] Store at 2-8°C under an inert atmosphere.

First Aid Measures

Immediate action is crucial in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Leak Procedures

-

Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately. Notify your institution's environmental health and safety department. Prevent the spill from entering drains or waterways.

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide. Water spray can be used to cool containers but may be ineffective at extinguishing the fire.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical and its waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

Caption: General workflow for the disposal of this compound waste.

Disposal Protocol:

-

Waste Segregation: As a halogenated organic compound, waste containing this compound should be collected separately from non-halogenated waste streams.[7]

-

Container: Use a designated, leak-proof, and chemically compatible container with a secure lid.

-

Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents, including "this compound."

-

Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment.

-

Disposal: Arrange for waste pickup through your institution's environmental health and safety office. The recommended disposal method is high-temperature incineration.[8]

Toxicological and Ecological Information

-

Toxicology: This compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation. No quantitative toxicological data (e.g., LD50) for this specific compound is readily available.

-

Ecotoxicity: The environmental fate and ecological impact of this specific compound have not been extensively studied. Due to its chemical structure, it should be prevented from entering the environment.

This guide is intended for use by qualified personnel trained in handling hazardous chemicals. Always consult the Safety Data Sheet (SDS) provided by the supplier and your institution's specific safety protocols before working with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H6F3NO | CID 3820787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. uakron.edu [uakron.edu]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

Technical Guide to (5-(Trifluoromethyl)pyridin-2-yl)methanol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data, properties, and handling guidelines for (5-(Trifluoromethyl)pyridin-2-yl)methanol. It is intended to serve as a technical resource for professionals in research and drug development who may be working with this compound.

Chemical and Physical Properties

This compound is a pyridinylmethanol derivative containing a trifluoromethyl group. This functionalization is of significant interest in medicinal chemistry and agrochemical development, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[1] It is primarily used as a chemical intermediate in the synthesis of more complex molecules.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO | PubChem[3] |

| Molecular Weight | 177.12 g/mol | PubChem[3] |

| Appearance | Yellow to Brown Sticky Oil to Semi-Solid | Guidechem[2] |

| Boiling Point | 160-162 °C | Guidechem[2] |

| pKa | 13.16 ± 0.10 (Predicted) | Guidechem[2] |

| Solubility | Soluble in organic solvents, limited solubility in water. | Guidechem[2] |

| CAS Number | 31181-84-7 | ChemicalBook[4] |

Safety and Hazard Information

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for this compound.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[3] |

Source: PubChem. The percentages associated with the hazard statements in the source indicate the proportion of notifications to ECHA C&L Inventory that provide that hazard statement.

2.1. Precautionary Measures and Personal Protective Equipment (PPE)

Based on the hazard classifications, the following precautionary measures and PPE are recommended when handling this compound.

Caption: Recommended safety precautions for handling this compound.

Table 3: Handling and Storage

| Aspect | Recommendation |

| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |

| Incompatible Materials | Strong oxidizing agents. |

2.2. First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

2.3. Fire-Fighting and Accidental Release Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen fluoride. |

| Fire-Fighter Protection | Wear self-contained breathing apparatus and full protective gear. |